3-Undecanol, 3-ethyl-

Description

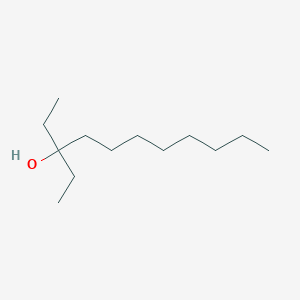

3-Undecanol, 3-ethyl- is a branched-chain fatty alcohol with a hydroxyl group (-OH) on the third carbon of an undecane backbone, further substituted with an ethyl group at the same carbon. Its molecular formula is C₁₃H₂₈O, distinguishing it from simpler analogs like 3-methyl or 2-methyl isomers. Branched alcohols like this typically exhibit lower melting points and altered solubility compared to linear counterparts due to reduced molecular symmetry and packing efficiency .

Properties

CAS No. |

62101-31-9 |

|---|---|

Molecular Formula |

C13H28O |

Molecular Weight |

200.36 g/mol |

IUPAC Name |

3-ethylundecan-3-ol |

InChI |

InChI=1S/C13H28O/c1-4-7-8-9-10-11-12-13(14,5-2)6-3/h14H,4-12H2,1-3H3 |

InChI Key |

QXBICICNPXFSCC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CC)(CC)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis begins with undecan-3-one, which is treated with ethyl magnesium bromide ($$ \text{CH}3\text{CH}2\text{MgBr} $$) in anhydrous diethyl ether or tetrahydrofuran (THF). The Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent hydrolysis with aqueous acid yields 3-ethyl-3-undecanol.

$$

\text{Undecan-3-one} + \text{CH}3\text{CH}2\text{MgBr} \rightarrow \text{MgBr(O-C(CH}2\text{)9\text{CH}3)(CH}2\text{CH}3)2 \xrightarrow{\text{H}_3\text{O}^+} \text{3-Ethyl-3-undecanol}

$$

Optimization Considerations

- Solvent Purity : Anhydrous conditions are critical to prevent side reactions with moisture.

- Temperature Control : Reactions are typically conducted at 0–25°C to mitigate exothermic decomposition.

- Workup : Acidic hydrolysis (e.g., $$ \text{H}2\text{SO}4 $$) followed by extraction with ethyl acetate or dichloromethane isolates the product.

Reduction of Ketone Precursors

Catalytic hydrogenation or borohydride reduction of 3-ethylundecan-3-one offers an alternative route.

Sodium Borohydride Reduction

A modified procedure from 1-undecanol synthesis (CAS 112-42-5) employs sodium borohydride ($$ \text{NaBH}4 $$) and ruthenium(III) chloride hydrate ($$ \text{RuCl}3 $$) in a 5:1 $$ \text{N} $$-methylpyrrolidinone (NMP)-water mixture.

Procedure :

Catalytic Hydrogenation

Palladium on carbon ($$ \text{Pd/C} $$) or Raney nickel catalyzes the hydrogenation of 3-ethylundecan-3-one under 1–3 atm $$ \text{H}_2 $$. Elevated temperatures (50–80°C) enhance reaction rates but risk over-reduction to alkanes.

Hydration of Alkenes

Acid-catalyzed hydration of 3-ethylundec-3-ene provides a route to the target alcohol, though regioselectivity challenges exist.

Sulfuric Acid-Mediated Hydration

A patent method for sulfonating aromatic amines (CN102617411A) inspires this approach:

- Dissolve 3-ethylundec-3-ene in concentrated $$ \text{H}2\text{SO}4 $$.

- Heat at 70–80°C for 2–4 h.

- Neutralize with $$ \text{NaHCO}3 $$, extract with $$ \text{CH}2\text{Cl}_2 $$, and distill.

Limitation : Competing polymerization and carbocation rearrangements may reduce yield.

Comparison of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Reaction | 70–85 | 0–25 | High regioselectivity | Moisture-sensitive reagents |

| $$ \text{NaBH}_4 $$ Reduction | 85–94 | 0 | Mild conditions | Requires ketone precursor |

| Catalytic Hydrogenation | 60–75 | 50–80 | Scalable | Over-reduction risks |

| Acid-Catalyzed Hydration | 50–65 | 70–80 | Simple setup | Low regioselectivity |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

3-Undecanol, 3-ethyl- undergoes various chemical reactions, including:

Reduction: As mentioned earlier, the ketone can be reduced back to the alcohol using reducing agents.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO₃) in acetic acid or PCC in dichloromethane (DCM) at room temperature.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in THF at low temperatures.

Substitution: Thionyl chloride (SOCl₂) in pyridine at room temperature.

Major Products Formed

Oxidation: 3-Undecanone, 3-ethyl-.

Reduction: 3-Undecanol, 3-ethyl-.

Substitution: 3-Undecyl chloride, 3-ethyl-.

Scientific Research Applications

3-Undecanol, 3-ethyl- has various applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of other complex molecules.

Biology: It can be used in studies involving the effects of alcohols on biological systems.

Medicine: Research into its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Undecanol, 3-ethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules . These interactions can influence the structure and function of enzymes, receptors, and other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 3-Undecanol, 3-ethyl- with structurally related alcohols, including isomers and linear-chain analogs:

| Compound Name | Structure | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| 3-Undecanol, 3-ethyl- | CH₃(CH₂)₈C(CH₂CH₃)(OH)CH₂ | C₁₃H₂₈O | Not provided | 200.36 (theoretical) | Branched, ethyl substitution at C3 |

| 3-Undecanol, 3-methyl | CH₃(CH₂)₈C(CH₃)(OH)CH₂ | C₁₂H₂₆O | 21078-68-2 | 186.33 | Branched, methyl substitution at C3 |

| 3-Undecanol, 2-methyl | CH₃(CH₂)₈CH(CH₂OH)CH₃ | C₁₂H₂₆O | 60671-36-5 | 186.33 | Branched, methyl substitution at C2 |

| Dodecanol (1-Dodecanol) | CH₃(CH₂)₁₀CH₂OH | C₁₂H₂₆O | 112-53-8 | 186.33 | Linear chain, terminal hydroxyl group |

Key Observations :

- Branching Effects : The ethyl group in 3-ethyl- increases molecular weight compared to methyl analogs. Branched isomers (3-methyl, 2-methyl) share the same formula but differ in substitution position, which influences steric effects and intermolecular interactions .

- Linear vs. Branched: Linear dodecanol (1-dodecanol) has a terminal -OH group, leading to higher crystallinity and melting point (~24°C) compared to branched analogs, which are typically liquids at room temperature .

Physicochemical Properties

Thermal and Solubility Behavior

- Boiling/Melting Points: Branched alcohols generally exhibit lower boiling and melting points than linear counterparts. For example, 1-dodecanol melts at ~24°C, while 3-methyl and 2-methyl isomers are likely liquids under standard conditions due to reduced molecular packing .

- Solubility: Branched alcohols like 3-ethyl- are expected to have higher solubility in organic solvents (e.g., ethanol, ether) compared to linear dodecanol, which is poorly soluble in water but miscible with nonpolar solvents .

Q & A

Q. What are the recommended synthetic routes for 3-ethyl-3-undecanol, and how can regioselectivity be ensured?

- Methodological Answer : Synthesis can be achieved via Grignard reactions or catalytic hydrogenation of corresponding ketones. For regioselective ethyl substitution, use palladium-catalyzed cross-coupling or acid-mediated alkylation under controlled conditions. Evidence from analogous compounds (e.g., 3-ethylindole synthesis) suggests tert-butoxide bases enhance regioselectivity in alkylation reactions . Optimize reaction parameters (temperature, solvent polarity) to minimize byproducts. Confirm intermediate structures using thin-layer chromatography (TLC) and gas chromatography (GC) .

Q. Which spectroscopic techniques are most reliable for characterizing 3-ethyl-3-undecanol, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for ethyl group signals (δ ~1.2–1.5 ppm for CH, δ ~2.3–2.7 ppm for CH adjacent to the hydroxyl). Compare with NIST Chemistry WebBook reference data for branched alcohols .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 200 (CHO) and fragmentation patterns (e.g., loss of HO at m/z 182) .

- Infrared (IR) : Confirm hydroxyl (3200–3600 cm) and C-O (1050–1150 cm) stretches.

Q. How can researchers assess the purity of 3-ethyl-3-undecanol, and what thresholds are acceptable for experimental use?

- Methodological Answer : Use high-resolution GC or HPLC with UV/RI detectors. Purity ≥98% is typically required for kinetic or thermodynamic studies. Validate with melting point analysis (if crystalline) or differential scanning calorimetry (DSC). Cross-reference purity data with NIST Standard Reference Database entries for similar aliphatic alcohols .

Advanced Research Questions

Q. What thermodynamic properties (e.g., vaporization enthalpy, heat capacity) are critical for modeling 3-ethyl-3-undecanol in industrial solvents, and how can conflicting literature data be resolved?

- Methodological Answer : Measure vaporization enthalpy () via static calorimetry or gas-saturation methods. Compare results with computational models (e.g., COSMO-RS). Discrepancies in literature (e.g., erroneous static method data for ethyl-substituted acetophenones ) can be resolved by validating through multiple techniques (e.g., transpiration method) and consulting authoritative databases like NIST .

Q. How can 3-ethyl-3-undecanol be functionalized for bioanalytical applications, such as biosensor surface modification?

- Methodological Answer : Thiol-terminated derivatives (e.g., 11-mercaptoundecanol analogs) can self-assemble on gold surfaces for biosensor fabrication. Use carbodiimide cross-linkers (EDC/NHS) to immobilize antibodies or aptamers . Validate surface coverage via electrochemical impedance spectroscopy (EIS) or quartz crystal microbalance (QCM).

Q. What strategies are effective in resolving contradictions in crystallographic data for 3-ethyl-3-undecanol derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction (XRD) with synchrotron radiation for high-resolution data. Use software suites (e.g., APEX2 for data collection, SHELXT for structure solution) to refine atomic coordinates. Cross-validate with density functional theory (DFT)-optimized geometries .

Q. How should researchers design toxicity assays for 3-ethyl-3-undecanol, given limited existing data?

- Methodological Answer : Conduct Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity. For ecotoxicity, use Daphnia magna acute toxicity assays (OECD 202). Reference EPA DSSTox entries for structurally related alcohols (e.g., 3-ethylpentanol ) to predict toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.